mk-1064

Descripción general

Descripción

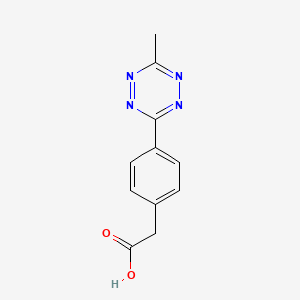

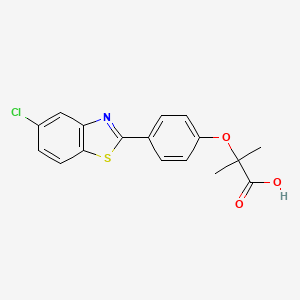

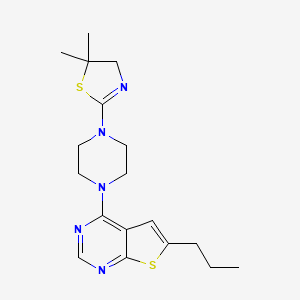

5’‘-Chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide is a complex organic compound with the molecular formula C24H20ClN5O3. It is known for its role as a selective orexin 2 receptor antagonist, which makes it a significant compound in the field of medicinal chemistry, particularly for the treatment of insomnia .

Aplicaciones Científicas De Investigación

5’‘-Chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological receptors, particularly orexin receptors.

Mecanismo De Acción

Target of Action

MK-1064, also known as 5’‘-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide, is a selective and orally active antagonist of the Orexin 2 receptor (OX2R) . The OX2R is a G-protein coupled receptor that is predominantly expressed in the brain and plays a crucial role in arousal and wakefulness .

Mode of Action

As an OX2R antagonist, this compound binds to the OX2R and inhibits its activity . This inhibition disrupts the signaling of orexin neuropeptides, which are key regulators of sleep and wakefulness . By blocking the action of orexins at the OX2R, this compound promotes sleep and increases both rapid eye movement (REM) and non-REM (NREM) sleep .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the orexin signaling pathway. Orexin neuropeptides A and B, produced in the hypothalamus, bind to and activate the OX2R, promoting arousal and wakefulness . By antagonizing the OX2R, this compound disrupts this pathway, reducing wakefulness and promoting sleep .

Pharmacokinetics

It is known that this compound is orally active, suggesting good bioavailability

Result of Action

The primary molecular effect of this compound is the antagonism of the OX2R, leading to a decrease in orexin-mediated arousal . At the cellular level, this results in an overall promotion of sleep, with increases in both REM and NREM sleep . Preclinical studies have shown that this compound can normalize the hyperarousal phenotype observed in certain animal models .

Análisis Bioquímico

Biochemical Properties

MK-1064 specifically targets the OX2R . The OX2R is a G-protein coupled receptor that binds to the neuropeptides orexin A and orexin B . By antagonizing this receptor, this compound can modulate the biochemical reactions associated with the orexin system .

Cellular Effects

This compound has been shown to influence various cellular processes, primarily those related to sleep regulation . It promotes sleep and increases both rapid eye movement (REM) and non-REM (NREM) sleep in rats at OX2R occupancies higher than the range observed for dual orexin receptor antagonists .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the OX2R, thereby inhibiting the actions of orexin neuropeptides . This inhibition can lead to changes in gene expression and cellular signaling pathways, particularly those involved in arousal and wakefulness .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on sleep patterns . It reduces wakefulness and increases NREM and total sleep time . The long-term effects of this compound on cellular function have not been fully elucidated.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At a dose of 30 mg/kg, this compound was found to normalize the hyperarousal phenotype of male rTg4510 mice .

Metabolic Pathways

As an antagonist of the OX2R, it is likely to interact with enzymes and cofactors involved in the orexin signaling pathway .

Subcellular Localization

Given its role as an OX2R antagonist, it is likely to be localized in the cell membrane where the OX2R is expressed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’‘-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide typically involves multiple steps, starting from the appropriate pyridine and terpyridine derivatives. The key steps include:

Formation of the pyridine derivative: This involves the reaction of 5,6-dimethoxypyridine with suitable reagents to introduce the necessary functional groups.

Coupling reaction: The pyridine derivative is then coupled with a chlorinated terpyridine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production while maintaining high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

5’‘-Chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro group .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5’‘-Chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide is unique due to its high selectivity for the orexin 2 receptor, which reduces the potential for side effects associated with non-selective antagonists .

Propiedades

IUPAC Name |

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O3/c1-32-21-7-6-18(30-24(21)33-2)14-29-23(31)19-10-16(15-9-17(25)13-26-11-15)12-28-22(19)20-5-3-4-8-27-20/h3-13H,14H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTWQGHVNRYNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CNC(=O)C2=C(N=CC(=C2)C3=CC(=CN=C3)Cl)C4=CC=CC=N4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207253-08-4 | |

| Record name | MK-1064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207253084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-1064 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5''-chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-[2,2':5',3''-terpyridine]-3'-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-1064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O812716S9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.